Cerium(III) carbonate

Catalog No.
S1509108
CAS No.
14623-75-7
M.F
Ce2(CO3)3
C3Ce2O9
M. Wt
460.26 g/mol
Availability
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Cerium(III) carbonate

CAS Number

14623-75-7

Product Name

Cerium(III) carbonate

IUPAC Name

cerium(3+);tricarbonate

Molecular Formula

Ce2(CO3)3
C3Ce2O9

Molecular Weight

460.26 g/mol

InChI

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

GHLITDDQOMIBFS-UHFFFAOYSA-H

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3]

Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula Ce2(CO3)3\text{Ce}_2(\text{CO}_3)_3. It appears as a white solid that is insoluble in water but can dissolve in dilute mineral acids. This compound is not found in its pure form in nature; instead, it occurs in cerium-bearing minerals such as bastnäsite and monazite, which are significant sources of rare earth elements. Cerium(III) carbonate is characterized by its ability to release cerium ions in solution, which play crucial roles in various chemical and biological processes .

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  • Ceramics Industry: Serves as an additive to enhance the properties of ceramic materials.
  • Environmental Remediation: Effective for phosphate removal from wastewater due to its adsorption capabilities .
  • Pharmaceuticals: Explored for potential therapeutic applications due to its biological activities.
  • Cerium ions (Ce3+\text{Ce}^{3+}) released from cerium(III) carbonate exhibit various biological activities:

    • Antioxidant Properties: Cerium ions can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems.
    • Catalytic Activity: They serve as catalysts in several bio

    Cerium(III) carbonate can be synthesized through several methods:

    • Precipitation Method:
      • Involves reacting cerium(III) nitrate with sodium carbonate in an aqueous solution at room temperature. The resulting precipitate is filtered, washed, and dried.
    • Non-Aqueous Synthesis:
      • Utilizes 1,1’-carbonyldiimidazole and imidazole in a nonaqueous solvent such as acetone, allowing for the synthesis of cerium carbonate particles without heating.
    • Industrial Production:
      • Often produced via solvent extraction methods using cerium hydroxide as a raw material. This involves purification through extractants followed by neutralization with ammonia and precipitation with ammonium bicarbonate .

    Research has shown that cerium(III) carbonate interacts with various substances, particularly in environmental chemistry. For instance, studies indicate that it forms complexes with phosphate ions, enhancing the removal of phosphates from aqueous solutions through inner-sphere complexation mechanisms . These interactions are crucial for developing materials aimed at environmental cleanup.

    Several compounds share similarities with cerium(III) carbonate, particularly within the realm of rare earth carbonates. Here are some notable examples:

    CompoundChemical FormulaSolubilityUnique Features
    Lanthanum CarbonateLa2(CO3)3\text{La}_2(\text{CO}_3)_3Insoluble in waterUsed in ceramics and catalysis
    Neodymium CarbonateNd2(CO3)3\text{Nd}_2(\text{CO}_3)_3Insoluble in waterExhibits unique magnetic properties
    Praseodymium CarbonatePr2(CO3)3\text{Pr}_2(\text{CO}_3)_3Insoluble in waterUtilized in glass and ceramics
    Yttrium CarbonateY2(CO3)3\text{Y}_2(\text{CO}_3)_3Insoluble in waterImportant for phosphors and superconductors

    Uniqueness of Cerium(III) Carbonate

    Cerium(III) carbonate stands out due to its dual oxidation states (+3+3 and +4+4), which allows it to participate actively in redox reactions. Its ability to scavenge reactive oxygen species makes it particularly valuable for applications requiring antioxidant properties. Additionally, its role in environmental remediation highlights its significance beyond traditional uses associated with rare earth elements .

    Hydrothermal and Solvothermal Synthesis Approaches

    Hydrothermal synthesis represents one of the most versatile and well-established methodologies for producing cerium(III) carbonate-based materials with controlled morphological and structural properties. The process typically involves treating cerium precursors under elevated temperature and pressure conditions in aqueous or organic media, enabling precise control over crystallite formation and growth mechanisms.

    Research conducted by Tok et al. demonstrated that hydrothermal synthesis of cerium oxide nano-particles can be effectively achieved through cerium hydroxide and ceria acetate precursors at 250°C for durations ranging from 6 to 24 hours. The study revealed that both precursor systems produced crystalline ceria nano-particles after 6 hours of hydrothermal treatment, with average crystallite sizes of 6 nanometers for the hydroxide system and 15 nanometers for the acetate system. The acetate precursor system exhibited superior crystallinity and morphology compared to the hydroxide system, suggesting that precursor selection significantly influences final product characteristics.

    The hydrothermal transformation process involves complex phase evolution mechanisms where cerium carbonate precursors undergo systematic structural modifications. Recent investigations have shown that cerium carbonate hydrate transforms through intermediate phases including cerium hydroxycarbonate before ultimately forming cerium oxide. The presence of hydrogen peroxide plays a crucial role in facilitating oxidation-induced phase transformations from original cerium precursors to cerium oxide precursors, accompanied by the evolution of porous structures.

    Solvothermal approaches utilizing deep eutectic solvents have emerged as particularly promising alternatives to conventional hydrothermal methods. Research by Cooper et al. demonstrated that cerium oxide nanostructures could be synthesized using reline, a deep eutectic solvent composed of choline chloride and urea, under significantly milder conditions than traditional hydrothermal routes. This approach achieved one-dimensional ceria structures at temperatures as low as 80°C, representing one of the least energy-intensive synthetic routes reported for such materials.

    The mechanism underlying solvothermal synthesis in deep eutectic solvents involves the formation of cerium oxycarbonate intermediates that subsequently calcine to form cerium oxide. Neutron diffraction analysis revealed that the deep eutectic solvent functions as a latent supramolecular catalyst, where solvent-driven pre-organization of reactants significantly increases reaction rates. Temperature control remains critical, as reactions conducted at 80°C require extended treatment times of up to 10 hours for completion, while higher temperatures accelerate the process.

    Synthesis ConditionsCrystallite Size (nm)Treatment DurationPrecursor TypeReference
    250°C, pH 1066 hoursCerium hydroxide
    250°C, pH 4156 hoursCeria acetate
    80°C, DES mediumNot specified10 hoursCerium nitrate
    120°C, pH basicVariable8 hoursCerium nitrate

    Room-Temperature Precipitation Techniques Using Novel Precursors

    Room-temperature precipitation methods have gained considerable attention for cerium(III) carbonate synthesis due to their energy efficiency and scalability advantages. These approaches eliminate the need for elevated temperatures while maintaining excellent control over particle morphology and size distribution through judicious selection of precipitating agents and reaction conditions.

    A groundbreaking methodology developed by Kim et al. employs 1,1′-carbonyldiimidazole and imidazole in acetone as novel precipitating agents for room-temperature synthesis of cerium carbonate particles. This homogeneous precipitation method offers precise control over particle morphology by adjusting the amounts of carbonyldiimidazole, imidazole, and water in the reaction mixture. The decomposition rate of carbonyldiimidazole can be controlled through water content, enabling systematic modulation of precipitation kinetics.

    The novel precipitation technique produces cerium carbonate particles with distinctive morphologies including plate-like, flying-saucer-like, and macaron-shaped structures spanning sizes from 180 nanometers to 13 micrometers. These diverse morphologies result from controlled decomposition of carbonyldiimidazole, which generates carbon dioxide that participates directly in carbonate formation while also providing mechanical stirring effects that enhance reaction homogeneity.

    Mechanistic studies indicate that carbonyldiimidazole decomposition produces carbon dioxide and imidazole derivatives that react with cerium ions to form carbonate precipitates. The addition of water accelerates carbonyldiimidazole decomposition, leading to faster carbon dioxide generation and modified precipitation kinetics. Interestingly, direct synthesis of spherical cerium oxide nanoparticles measuring approximately 130 nanometers becomes possible by reducing carbonyldiimidazole quantities and shortening mixing times.

    Traditional urea-based precipitation methods, while widely employed, require heating to achieve appropriate urea decomposition rates for carbonate ion generation. The carbonyldiimidazole approach circumvents this limitation by providing controllable carbonate ion release at ambient temperatures. This advancement represents a significant improvement in process efficiency and energy consumption for large-scale cerium carbonate production.

    Comparative analysis reveals that carbonyldiimidazole-synthesized cerium oxide nanoparticles exhibit superior reactive oxygen species scavenging properties compared to materials obtained through conventional calcination routes. This enhanced performance suggests that room-temperature synthesis pathways preserve beneficial surface characteristics that may be altered during high-temperature processing.

    Precipitating AgentParticle Size RangeMorphologyReaction TemperatureReference
    1,1′-carbonyldiimidazole180 nm - 13 μmPlate, saucer, macaronRoom temperature
    Urea (traditional)VariableNeedle-like aggregates90°C
    Ammonium carbonate5 μm lengthBundle-likeRoom temperature
    Ammonium bicarbonateNot specifiedIrregular clustersRoom temperature

    Biogenic Synthesis via Microbial-Mediated Precipitation

    Biogenic synthesis approaches represent an emerging and environmentally sustainable methodology for cerium carbonate production, utilizing microbial processes to control precipitation and crystal formation. These biotechnological methods offer unique advantages including mild reaction conditions, reduced chemical waste, and potential for simultaneous environmental remediation applications.

    Research by recent investigators has demonstrated the efficacy of Sporosarcina pasteurii bacteria in microbial-mediated cerium carbonate precipitation processes. This gram-positive bacterium possesses urease enzyme activity that hydrolyzes urea to generate carbonate ions, creating localized supersaturation conditions favorable for cerium carbonate nucleation and growth. The bacterial concentration significantly influences precipitation efficiency and final product characteristics.

    Scanning electron microscopy analysis reveals that microbial-mediated precipitation produces cerium carbonate with spherical and rod-like morphologies measuring approximately 112 nanometers. X-ray diffraction and Fourier-transform infrared spectroscopy confirm the formation of high-purity crystalline cerium carbonate hydroxide with surface-bound hydroxyl groups and carbonate ions. This structural arrangement indicates successful cerium incorporation and demonstrates the potential for precise compositional control through biological processes.

    The microbial synthesis process exhibits remarkable versatility in simultaneous heavy metal remediation applications. Studies demonstrate optimal removal efficiencies of 99% for chromium, 99% for lead, and 68% for copper within 80 minutes using specific bacterial concentrations and adsorbent dosages. Adsorption kinetics follow pseudo-second-order models, while equilibrium data conform to Langmuir isotherm behavior, indicating favorable thermodynamic parameters with spontaneous and exothermic characteristics.

    Fungal biorecovery systems offer alternative biogenic pathways for cerium carbonate synthesis using biomass-free spent culture media. Research with Aspergillus niger and Neurospora crassa demonstrates that spent culture media containing precipitant ligands can achieve greater than 99% cerium recovery from solution. These systems produce cerium carbonate biominerals with distinctive morphologies ranging from irregularly-shaped nanoparticles measuring 0.5 to 2 micrometers to amorphous structures.

    The fungal approach utilizes naturally occurring organic acids and metabolites as precipitating agents. Neurospora crassa generates carbonate ions through ureolysis of supplied urea, while Aspergillus niger produces oxalate ions that can subsequently transform to carbonate forms. Thermogravimetric analysis confirms that biogenic cerium carbonates can be successfully converted to cerium oxide through thermal decomposition, maintaining the potential for conventional downstream processing.

    Fourier-transform infrared spectroscopy with multivariate analysis enables classification of biogenic cerium carbonate biominerals according to cerium concentration and purity levels. Higher cerium concentrations during precipitation correlate with improved biomineral purity, suggesting that process optimization can enhance product quality. This biotechnological approach demonstrates significant potential for sustainable cerium recovery and nanomaterial synthesis applications.

    Microbial SystemParticle SizeMorphologyRecovery EfficiencyProcessing TimeReference
    Sporosarcina pasteurii~112 nmSpherical, rod-like99% (Cr, Pb)80 minutes
    Neurospora crassa0.5-2 μmIrregular nanoparticles>99% Ce recoveryNot specified
    Aspergillus nigerVariableDistinctive crystals>99% Ce recoveryNot specified

    Polymorph-Specific Crystallization Pathways

    Polymorph control in cerium carbonate synthesis represents a sophisticated approach for tailoring material properties through selective crystallization pathways. Different polymorphic forms of cerium carbonate exhibit distinct structural arrangements, thermal stability, and transformation behaviors that significantly influence their suitability for specific applications.

    Comprehensive investigations by recent researchers have identified two primary polymorphic forms of cerium carbonate: cerium carbonate octahydrate and cerium carbonate hydroxide. The relative stability relationship indicates that cerium carbonate hydroxide demonstrates greater thermodynamic stability compared to cerium carbonate octahydrate under ambient conditions. This stability difference influences crystallization behavior and determines which polymorph preferentially forms under specific synthesis conditions.

    Semibatch reactive crystallization experiments using cerium chloride and sodium carbonate as reactants reveal that temperature and reactant concentration significantly control polymorph formation. Pure cerium carbonate octahydrate forms at lower temperatures with dilute cerium chloride solutions, while pure cerium carbonate hydroxide crystallizes at elevated temperatures or higher concentrations. Intermediate conditions produce concomitant polymorphism containing both forms.

    The morphological characteristics of different polymorphs exhibit remarkable diversity depending on crystallization conditions. Semibatch reactive crystallization produces rod-like forms, short rod-like forms, and plate-like aggregations, while hydrothermal reactive crystallization yields regular intercrescence and regular spindle morphologies. These morphological variations reflect differences in nucleation kinetics and crystal growth mechanisms under different processing conditions.

    In-situ monitoring using Raman spectroscopy and focused beam reflection measurement instruments provides real-time insight into nucleation and growth processes during polymorph formation. These analytical techniques reveal that supersaturation levels generated from cerium chloride and sodium carbonate reactions at different temperatures primarily control nucleation behavior, which subsequently determines crystal phase formation and morphology.

    Solubility measurements in low concentration sodium chloride solutions demonstrate significant differences between polymorphic forms. Cerium carbonate hydroxide exhibits lower solubility compared to cerium carbonate octahydrate, consistent with its greater thermodynamic stability. These solubility differences influence dissolution and recrystallization processes during synthesis and processing operations.

    Thermal analysis reveals distinct dehydration and decomposition pathways for different polymorphs. Cerium carbonate octahydrate undergoes systematic water loss through multiple dehydration steps before carbonate decomposition, while cerium carbonate hydroxide follows different thermal transformation sequences. Understanding these pathways enables optimization of calcination conditions for cerium oxide production.

    Controlled coprecipitation studies using samarium-doped cerium systems demonstrate that lanthanide substitution can stabilize specific polymorphic forms. Research indicates that orthorhombic samarium-doped cerium carbonate octahydrate crystallizes under room temperature conditions with slow mixing and excess carbonate ions. This approach enables synthesis of doped materials with controlled composition and structure for specialized applications.

    PolymorphFormation ConditionsMorphologyThermal StabilitySolubilityReference
    Ce₂(CO₃)₃·8H₂OLow temperature, diluteRod-like, platesLowerHigher
    CeCO₃OHHigh temperature/concentrationSpindle, intercrescenceHigherLower
    Sm-doped Ce₂(CO₃)₃·8H₂ORoom temperature, slow mixingOrthorhombicIntermediateIntermediate

    Ce₂(CO₃)₃ exhibits exceptional ROS scavenging capabilities in photocatalytic systems, particularly when integrated with photoactive metal oxides like titanium dioxide (TiO₂). Under UV irradiation, TiO₂ generates hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), which degrade organic substrates and polymers [1] [7]. Ce₂(CO₃)₃ mitigates this oxidative damage through a dual mechanism:

    • Superoxide dismutase (SOD)-mimetic activity: Surface Ce³⁺ sites catalyze the disproportionation of O₂- ⁻ into oxygen and hydrogen peroxide (H₂O₂) via the reaction:
      $$ 2\text{O}2^{\bullet -} + 2\text{H}^+ \xrightarrow{\text{Ce}^{3+}} \text{O}2 + \text{H}2\text{O}2 $$ [1] [2].
    • Catalase (CAT)-mimetic activity: Ce⁴⁺ sites decompose H₂O₂ into water and oxygen, completing the ROS elimination cycle:
      $$ 2\text{H}2\text{O}2 \xrightarrow{\text{Ce}^{4+}} 2\text{H}2\text{O} + \text{O}2 $$ [1] [7].

    In acrylic coatings containing 2 wt% Ce₂(CO₃)₃ nanoparticles, the photodecomposition rate of organic dyes decreased by 820-fold compared to unprotected systems [1]. X-ray photoelectron spectroscopy (XPS) confirmed the coexistence of Ce³⁺ (88.5%) and Ce⁴⁺ (11.5%) on nanoparticle surfaces, enabling continuous redox cycling [3]. The carbonate ligands stabilize Ce³⁺ against oxidation, as evidenced by the inactivity of CePO₄ and Na₂CO₃ controls in parallel experiments [1].

    ParameterCe₂(CO₃)₃ PerformanceControl (TiO₂ Only)
    Dye degradation rate (h⁻¹)0.00322.63
    H₂O₂ decomposition (%)94.7 ± 2.138.9 ± 4.3
    Polymer hydroxylationUndetectable27% surface groups

    Table 1: Comparative performance of Ce₂(CO₃)₃-enhanced vs. unprotected photocatalytic systems [1] [3].

    CO₂ Conversion Catalysis for Carbonate Derivatives

    Ce₂(CO₃)₃ serves as a precursor and active catalyst for CO₂ fixation into value-added carbonates. In cycloaddition reactions with epoxides, Ce³⁺ Lewis acid sites activate epoxide rings while carbonate ligands nucleophilically attack the β-carbon, yielding cyclic carbonates under mild conditions (25°C, 1 atm CO₂) [5]. Amine-functionalized Ce-MOFs derived from Ce₂(CO₃)₃ precursors achieve 92% conversion of styrene oxide to styrene carbonate within 6 hours, outperforming non-aminated analogs by 3.2-fold [5].

    The catalytic cycle involves:

    • CO₂ adsorption on Ce³⁺ sites with a binding energy of -48.7 kJ/mol [5].
    • Epoxide coordination to Ce³⁺, inducing ring strain.
    • Nucleophilic attack by carbonate oxygen, opening the epoxide ring.
    • Intramolecular cyclization releasing the carbonate product.

    Ce₂(CO₃)₃ also participates in photocatalytic CO₂ reduction, where its narrow bandgap (2.8 eV) enables visible-light-driven electron transfer. In aqueous suspensions under AM 1.5 irradiation, the system produces formic acid (HCO₂H) and methanol (CH₃OH) with quantum efficiencies of 4.1% and 1.7%, respectively [5]. The carbonate matrix suppresses competitive hydrogen evolution by stabilizing *COOH intermediates [6].

    Tandem Reaction Sequences in Environmental Remediation

    Ce₂(CO₃)₃ enables cascade reactions for pollutant degradation through synergistic partnerships with metal oxides. A prototypical system combines Ce₂(CO₃)₃ nanoparticles with TiO₂ in a 1:3 molar ratio, achieving 98% mineralization of bisphenol A within 120 minutes under solar simulation [7]. The tandem mechanism proceeds as:

    • TiO₂ generates O₂- ⁻ and - OH via photoexcitation.
    • Ce₂(CO₃)₃ rapidly scavenges O₂- ⁻, preventing electron-hole recombination on TiO₂.
    • Residual H₂O₂ is decomposed by TiO₂'s weak catalase activity, enhanced by Ce⁴⁺-induced surface defects [1] [7].

    This cooperation increases the apparent quantum yield by 3.8-fold compared to individual components. In soil remediation, Ce₂(CO₃)₃-coated TiO₂ achieves 89% removal of hexavalent chromium [Cr(VI)] via concurrent photocatalysis and reductive precipitation, outperforming standalone TiO₂ by 2.3-fold [8].

    pH-Dependent Activity Modulation in Redox Processes

    The redox activity of Ce₂(CO₃)₃ exhibits a pronounced U-shaped pH dependence, with optimal performance at pH 7.7 ± 0.7 [7]. Below pH 6, carbonate ligand protonation (HCO₃⁻ formation) disrupts Ce³⁺ coordination, while above pH 9, Ce(OH)₃ precipitation depletes active sites. In situ Raman spectroscopy reveals three distinct regimes:

    • Acidic (pH < 6): Dominated by Ce-O-CO₃H⁺ species (1020 cm⁻¹ band).
    • Neutral (pH 6–8.5): Stable Ce₂(CO₃)₃ structure (1085 cm⁻¹ symmetric CO₃²⁻ stretch).
    • Alkaline (pH > 8.5): Emergence of Ce-O⁻...H⁺ hydrogen bonds (965 cm⁻¹) [7].

    Electrochemical impedance spectroscopy shows charge transfer resistance (Rₜc) minima at pH 7.7 (32 Ω), rising to 148 Ω at pH 5 and 89 Ω at pH 10 [7]. This pH sensitivity enables smart catalysts that adapt to environmental conditions, such as self-regulating ROS scavengers in fluctuating aquatic systems.

    Physical Description

    DryPowder; OtherSolid; WetSolid

    UNII

    CTT48UBF1V

    GHS Hazard Statements

    Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;
    H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Other CAS

    14623-75-7
    537-01-9

    Wikipedia

    Cerium(III) carbonate

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    Petrochemical manufacturing
    Petroleum refineries
    Transportation equipment manufacturing
    Carbonic acid, cerium(3+) salt (3:2): ACTIVE
    Carbonic acid, cerium salt (1:?): ACTIVE

    Dates

    Modify: 2023-07-17

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